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Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B15618008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and oral

bioavailability of JNJ-54717793, a novel, potent, and selective orexin-1 receptor (OX1R)

antagonist. The data presented herein is compiled from preclinical studies and is intended to

serve as a comprehensive resource for researchers and professionals in the field of drug

development.

In Vitro Profile
The in vitro characteristics of JNJ-54717793 highlight its high affinity and selectivity for the

orexin-1 receptor, alongside favorable metabolic stability and permeability properties.

Receptor Binding and Functional Activity
JNJ-54717793 demonstrates high-affinity binding to both human and rat OX1R, with

substantial selectivity over the orexin-2 receptor (OX2R). This selectivity is a key attribute,

suggesting a reduced potential for off-target effects associated with OX2R modulation, such as

somnolence.[1][2][3] The binding affinity translates to potent functional antagonism, as

demonstrated in cell-based assays measuring changes in intracellular calcium.[2]

Table 1: In Vitro Receptor Binding Affinity and Functional Potency of JNJ-54717793[2][4]
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Receptor Species
Binding Affinity
(pKi)

Functional Potency
(pKb)

OX1R Human 7.83 7.9

Rat 7.84 7.8

OX2R Human <6.15 <6.0

Note: A higher pKi or pKb value indicates stronger binding affinity or functional potency,

respectively.

ADME Profile
The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of JNJ-
54717793 has been characterized to predict its in vivo behavior.

Table 2: In Vitro ADME Data for JNJ-54717793[1]
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Parameter Species Value

Microsomal Stability

(Extraction Ratio)
Human 0.53

Rat 0.35

Dog 0.42

Mouse 0.38

Plasma Protein Binding (%

Free)
Human 23

Rat 20

Dog 22

Brain Tissue Binding (% Free) Rat 1.8

Caco-2 Permeability (A-B)

(10⁻⁶ cm/s)
- 1.5

Caco-2 Efflux Ratio (B-A / A-B) - 1.4

hPXR Activation (% of Control) - 19

Preclinical Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species have demonstrated that JNJ-54717793
possesses favorable drug-like properties, including good oral bioavailability and brain

penetration.[1][2]

Table 3: Pharmacokinetic Parameters of JNJ-54717793 in Preclinical Species[1]
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Specie
s

Dose
(mg/kg
)

Route
CL
(mL/mi
n/kg)

Vss
(L/kg)

T½ (h)
Cmax
(ng/mL
)

AUC
(ng·h/
mL)

F (%)

Mouse 1.0 IV 26 2.5 1.1 - 640 -

5.0 PO - - 1.3 470 1200 38

Rat 1.0 IV 12 2.1 2.0 - 1400 -

5.0 PO - - 2.5 1100 4800 69

Dog 0.5 IV 3.4 2.2 7.5 - 2500 -

2.5 PO - - 8.0 2000 20000 64

Monkey 0.5 IV 3.1 1.5 5.6 - 2700 -

2.5 PO - - 6.0 1200 9800 73

CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life; Cmax: Maximum

plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral

bioavailability.

In Vivo Target Engagement
Oral administration of JNJ-54717793 leads to significant and dose-dependent occupancy of

OX1R in the rat brain, confirming its ability to cross the blood-brain barrier and engage its

intended target.[2][4]

Ex vivo receptor occupancy studies showed that a 30 mg/kg oral dose in rats resulted in a

maximal OX1R occupancy of 87% at 15 minutes post-dose, which corresponded to a plasma

concentration of 3733 ng/mL.[2] The occupancy remained above 50% for at least 6 hours.[2]

Experimental Methodologies
In Vitro Receptor Binding Assays
The binding affinity of JNJ-54717793 for human and rat OX1R and human OX2R was

determined through competitive radioligand binding assays.[2]
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OX1R Binding: Membranes from cells expressing either human or rat OX1R were incubated

with the radioligand [³H]-SB-674042 and varying concentrations of JNJ-54717793.

OX2R Binding: Membranes from cells expressing human OX2R were incubated with the

radioligand [³H]-EMPA and varying concentrations of JNJ-54717793.

Data Analysis: The concentration of JNJ-54717793 that inhibited 50% of the radioligand

binding (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-

Prusoff equation.

In Vitro Functional Assays
The functional antagonist potency of JNJ-54717793 was assessed by measuring its ability to

inhibit the increase in intracellular calcium induced by the orexin-A (OX-A) peptide in cells

expressing either human or rat OX1R.[2]

Procedure: Cells were loaded with a calcium-sensitive dye and then stimulated with an EC80

concentration of OX-A in the presence of varying concentrations of JNJ-54717793.

Data Analysis: The concentration of JNJ-54717793 that inhibited the OX-A response by 50%

was determined to calculate the functional potency (pKb).

In Vitro ADME Assays
Microsomal Stability: The metabolic stability of JNJ-54717793 was evaluated by incubating

the compound with liver microsomes from various species (human, rat, dog, mouse) and

measuring the decrease in the parent compound concentration over time.[1] The result is

reported as the extraction ratio.[1]

Plasma and Brain Tissue Protein Binding: The extent of binding to plasma proteins and brain

tissue was determined using equilibrium dialysis.[1]

Caco-2 Permeability: The intestinal permeability of JNJ-54717793 was assessed using the

Caco-2 cell monolayer model.[1] The apparent permeability coefficient (Papp) was

determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions

to evaluate passive permeability and the potential for active efflux.[1]
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hPXR Activation: The potential for induction of cytochrome P450 3A4 (CYP3A4) was

indirectly measured by assessing the activation of the human pregnane X receptor (hPXR).

[1]

Preclinical Pharmacokinetic Studies
Pharmacokinetic parameters were determined in mice, rats, dogs, and monkeys following

intravenous (IV) and oral (PO) administration.[1]

Dosing: For IV administration, JNJ-54717793 was formulated as a solution. For PO

administration, it was also given as a solution.[1]

Sample Collection: Blood samples were collected at various time points post-dosing.

Analysis: Plasma concentrations of JNJ-54717793 were determined using a validated

analytical method (e.g., LC-MS/MS).

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.[2]

Ex Vivo Receptor Occupancy
The in vivo occupancy of OX1R in the brain was measured in rats following oral administration

of JNJ-54717793.[2][4]

Procedure: Rats were dosed orally with JNJ-54717793. At specific time points, the animals

were euthanized, and their brains were removed and sectioned.

Autoradiography: Brain sections, particularly the tenia tecta which has high OX1R

expression, were incubated with the radioligand [³H]SB-674042.

Data Analysis: The amount of radioligand binding in the brains of drug-treated animals was

compared to that in vehicle-treated animals to determine the percentage of receptor

occupancy.

Visualizations
Orexin Signaling Pathway
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The orexin system plays a crucial role in regulating arousal, wakefulness, and motivation.

Orexin peptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and act on

two G-protein coupled receptors, OX1R and OX2R. JNJ-54717793 is a selective antagonist of

OX1R.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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